molecular formula C9H6ClNO B1455866 6-Chloroquinolin-3-ol CAS No. 860232-96-8

6-Chloroquinolin-3-ol

Cat. No. B1455866
M. Wt: 179.6 g/mol
InChI Key: VPAWZESBCDHKSY-UHFFFAOYSA-N
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Description

6-Chloroquinolin-3-ol is a chemical compound with the molecular formula C9H6ClNO . It is a white to yellow solid and is used for research purposes .


Molecular Structure Analysis

The molecular weight of 6-Chloroquinolin-3-ol is 179.6 g/mol . The molecular structure consists of a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring .


Physical And Chemical Properties Analysis

6-Chloroquinolin-3-ol is a white to yellow solid . It has a molecular weight of 179.6 g/mol . It should be stored at 2-8°C, away from moisture .

Scientific Research Applications

  • Synthesis and Structural Applications : The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, which are closely related to 6-Chloroquinolin-3-ol, is significant in synthesizing quinoline ring systems and constructing fused or binary quinoline-cored heterocyclic systems. These compounds have various synthetic and biological applications (Hamama et al., 2018).

  • Antimicrobial and Antioxidant Properties : Novel quinoline derivatives, including those related to 6-Chloroquinolin-3-ol, exhibit significant antimicrobial activities against various bacterial and fungal species. Some compounds have also shown promising antioxidant properties (Tabassum et al., 2014).

  • Antituberculosis Activity : Cloxyquin, a derivative of 6-Chloroquinolin-3-ol, has demonstrated effective in vitro activities against Mycobacterium tuberculosis, including multidrug-resistant isolates (Hongmanee et al., 2006).

  • Cancer Research and Therapy : Chloroquinoline derivatives are being studied for their potential as cancer therapy agents. Research suggests that these compounds can sensitize cancer cells to existing treatments, making them more effective and specific (Solomon & Lee, 2009).

  • Enzyme Inhibition : Chloroquinoline-based compounds have been synthesized and evaluated as potential human AKT1 inhibitors, which could have implications in preventing complications of cancers (Ghanei et al., 2016).

  • Antioxidant and Anti-diabetic Properties : Chloroquinoline derivatives have shown promising antioxidant activity, which can reduce high glucose levels, suggesting potential anti-diabetic applications (Murugavel et al., 2017).

  • Electroanalytical Studies : The electrochemical behavior of 6-chloroquinoline has been studied in various solutions, providing insights into the reduction mechanisms of these compounds, which is essential for their applications in synthesis and analysis (Fujinaga & Takaoka, 1968).

  • Therapeutic Applications in Infectious Diseases : Chloroquine, a compound structurally related to 6-Chloroquinolin-3-ol, has been repurposed for various infectious and non-infectious diseases due to its unique biochemical properties (Njaria et al., 2015).

Safety And Hazards

6-Chloroquinolin-3-ol is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if it gets in the eyes . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Quinoline and its derivatives have shown tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . Therefore, there is potential for future research and development involving 6-Chloroquinolin-3-ol and related compounds.

properties

IUPAC Name

6-chloroquinolin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-7-1-2-9-6(3-7)4-8(12)5-11-9/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAWZESBCDHKSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80734836
Record name 6-Chloroquinolin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloroquinolin-3-ol

CAS RN

860232-96-8
Record name 6-Chloroquinolin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Cheng, BK Albrecht, J Brown… - Journal of medicinal …, 2008 - ACS Publications
… 6-chloroquinolin-3-ol for 67 was synthesized by diazotizing 6-chloroquinolin-3-amine with sodium nitrite, and the diazonium compound was decomposed to 6-chloroquinolin-3-ol (see …
Number of citations: 67 pubs.acs.org

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